![molecular formula C8H16N2O B11724616 (E)-N-[1-(Piperidin-1-YL)propan-2-ylidene]hydroxylamine](/img/structure/B11724616.png)
(E)-N-[1-(Piperidin-1-YL)propan-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[1-(Piperidin-1-YL)propan-2-ylidene]hydroxylamine is a chemical compound that features a piperidine ring, a common structural motif in organic chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(Piperidin-1-YL)propan-2-ylidene]hydroxylamine typically involves the reaction of piperidine with appropriate aldehydes or ketones under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which provide better control over reaction conditions and scalability. The use of catalysts such as gold(I) complexes and iodine(III) oxidizing agents can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(Piperidin-1-YL)propan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, oximes, nitriles, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(E)-N-[1-(Piperidin-1-YL)propan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-[1-(Piperidin-1-YL)propan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper with antioxidant properties.
Evodiamine: A piperidine alkaloid with anticancer activity.
Uniqueness
(E)-N-[1-(Piperidin-1-YL)propan-2-ylidene]hydroxylamine is unique due to its specific structural features and the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(NZ)-N-(1-piperidin-1-ylpropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H16N2O/c1-8(9-11)7-10-5-3-2-4-6-10/h11H,2-7H2,1H3/b9-8- |
InChI Key |
UUQTWPVYYBAXPW-HJWRWDBZSA-N |
Isomeric SMILES |
C/C(=N/O)/CN1CCCCC1 |
Canonical SMILES |
CC(=NO)CN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


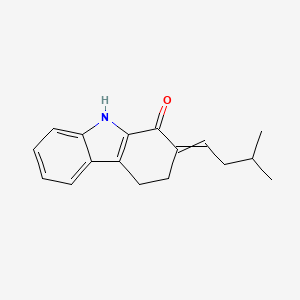
![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B11724537.png)
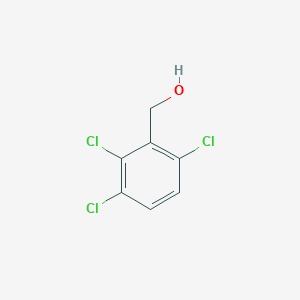
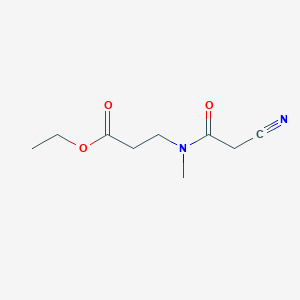
![3-(Chloromethyl)-4-[(4-ethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B11724550.png)
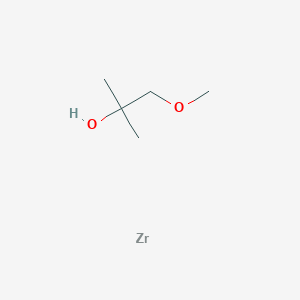
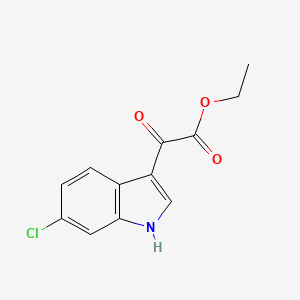
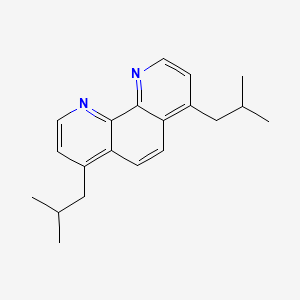
![Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate](/img/structure/B11724592.png)
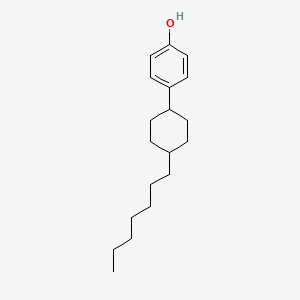
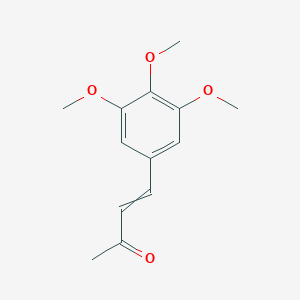
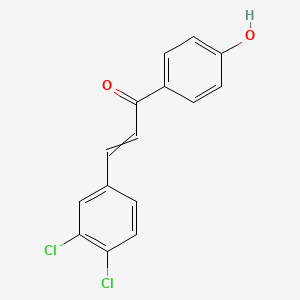
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724612.png)
![2-(1H-pyrrol-1-yl)-N'-[(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11724621.png)
